An In-depth Technical Guide to 2-(Methylamino)benzotrifluoride Hydrochloride
An In-depth Technical Guide to 2-(Methylamino)benzotrifluoride Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 2-(Methylamino)benzotrifluoride hydrochloride, a key intermediate in pharmaceutical and agrochemical synthesis. The document details its chemical and physical properties, outlines common synthetic routes, and explores its applications in modern drug discovery. Safety protocols, handling procedures, and analytical methodologies are also discussed to provide a complete resource for researchers, scientists, and professionals in drug development. The strategic incorporation of the trifluoromethyl group, a cornerstone of modern medicinal chemistry, makes this compound a subject of significant interest.
Introduction and Core Compound Identification
2-(Methylamino)benzotrifluoride hydrochloride is a fluorinated aromatic amine derivative. The presence of the trifluoromethyl (-CF3) group on the benzene ring significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and pKa, making it a valuable building block in the synthesis of bioactive molecules.[1][2] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various chemical reactions and biological assays.
This guide serves as a technical resource, consolidating critical information for laboratory and development applications.
Physicochemical and Structural Properties
A thorough understanding of the compound's properties is fundamental to its effective application. The hydrochloride salt exhibits distinct characteristics compared to its free base form.
Table 1: Core Properties of 2-(Methylamino)benzotrifluoride and its Hydrochloride Salt
| Property | 2-(Methylamino)benzotrifluoride (Free Base) | 2-(Methylamino)benzotrifluoride Hydrochloride |
| CAS Number | 14925-10-1[3][4] | 845866-58-2[5][6] |
| Molecular Formula | C8H8F3N[4] | C8H9ClF3N[5] |
| Molecular Weight | 175.15 g/mol [4] | 211.61 g/mol [5] |
| Appearance | Colorless to light yellow liquid[3] | Solid |
| Melting Point | Not available | 140-142°C[5] |
| Boiling Point | 177°C (lit.)[3] | Not available |
| Density | 1.2290 g/mL at 25°C (lit.)[3] | Not available |
| Refractive Index | n20/D 1.4880 (lit.)[3] | Not available |
| IUPAC Name | N-methyl-2-(trifluoromethyl)aniline | N-methyl-2-(trifluoromethyl)aniline hydrochloride |
| Synonyms | 2-Trifluoromethyl-N-methylaniline[3] | N-methyl-2-(trifluoromethyl)aniline hydrochloride |
Synthesis and Mechanistic Considerations
The synthesis of benzotrifluoride derivatives is a well-established area of industrial chemistry, often starting from toluene.[7] The general strategy involves the introduction of the trifluoromethyl group, followed by further functionalization of the aromatic ring.
A common industrial route to benzotrifluoride involves the free radical perchlorination of the methyl group of toluene, followed by a fluorine/chlorine exchange with hydrogen fluoride.[7][8][9] Subsequent nitration and reduction steps can introduce an amino group, which can then be methylated.
A plausible synthetic route to 2-(Methylamino)benzotrifluoride is outlined below. This multi-step process leverages common organic transformations.
Caption: Generalized synthetic pathway for related benzotrifluoride derivatives.
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Step 1: Nitration: Benzotrifluoride can be nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring.[10]
-
Step 2: Methylation: The subsequent methylation of the nitrated intermediate can be achieved through various methods.[10]
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Step 3: Reduction: The nitro group is then reduced to an amino group, commonly through catalytic hydrogenation.[10]
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Step 4: N-Methylation: The primary amine can then be selectively methylated to yield the desired secondary amine.
The final step involves treating the free base with hydrochloric acid to form the stable hydrochloride salt.
Applications in Drug Discovery and Development
The trifluoromethyl group is a bioisostere of several functional groups and can significantly enhance a drug candidate's metabolic stability and binding affinity.[1][2] Consequently, trifluoromethylated building blocks like 2-(Methylamino)benzotrifluoride hydrochloride are valuable in medicinal chemistry.
This compound serves as a crucial starting material for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents.[11] The secondary amine provides a reactive handle for further molecular elaboration, while the trifluoromethyl group imparts desirable pharmacokinetic properties.
In the context of FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a biological target.[12] 2-(Methylamino)benzotrifluoride hydrochloride, or its free base, possesses the characteristics of a useful fragment for screening libraries due to its low molecular weight and the presence of the influential trifluoromethyl group.
Caption: A simplified workflow for Fragment-Based Drug Discovery (FBDD).
The process of "growing" a fragment hit into a lead compound often involves synthetic modifications, where intermediates like 2-(Methylamino)benzotrifluoride hydrochloride can be incorporated to explore the chemical space around the initial hit.[12][13]
Safety, Handling, and Experimental Protocols
Proper handling and safety precautions are paramount when working with any chemical intermediate. The following information is derived from available Safety Data Sheets (SDS) for structurally related compounds.
While a specific SDS for the hydrochloride salt was not detailed in the provided search results, the free base, 2-(Methylamino)benzotrifluoride, is classified as a combustible liquid that is harmful if swallowed or in contact with skin.[14] It is also known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[14]
Recommended PPE:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: Lab coat and appropriate footwear.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. Recommended storage temperature is 2-8°C.[3]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Wash thoroughly after handling.[15]
This protocol provides a general procedure for the acylation of the secondary amine, a common transformation in drug discovery.
Materials:
-
2-(Methylamino)benzotrifluoride hydrochloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Acyl chloride or carboxylic acid with a coupling agent (e.g., EDC/HOBt)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of 2-(Methylamino)benzotrifluoride hydrochloride in anhydrous DCM, add a slight excess of triethylamine to neutralize the hydrochloride and liberate the free amine.
-
Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of the desired acyl chloride or the pre-activated carboxylic acid in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
2-(Methylamino)benzotrifluoride hydrochloride is a valuable and versatile building block in modern chemical synthesis. Its unique combination of a reactive secondary amine and a property-modulating trifluoromethyl group makes it a sought-after intermediate in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in research and development.
References
-
2-(Methylamino)benzotrifluoride hydrochloride | 845866-58-2. (n.d.). Sigma-Aldrich. Retrieved January 22, 2026, from [Link]
-
2-(Methylamino)benzotrifluoride hydrochloride - CAS:845866-58-2. (n.d.). Ark Pharm, Inc. Retrieved January 22, 2026, from [Link]
- Safety Data Sheet: 2-(Methylamino)benzotrifluoride. (2023, February 23). According to Federal Register / Vol. 77, No.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- Safety Data Sheet: Benzotrifluoride. (2023, November 23). Deepak Chem Tech Ltd.
- Safety Data Sheet. (2022, January 23). Merck Millipore.
- Process of preparing 2-methyl-3-aminobenzotrifluoride. (1995). U.S.
- Curran, D. P., et al. (n.d.). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis.
- Novel synthesis of 3-amino-2-methylbenzotrifluoride. (1988).
- Development of novel benzotriazines for drug discovery. (2009). Expert Opinion on Drug Discovery, 4(1), 33-49.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI.
- Process for preparing benzotrifluoride and its derivatives. (1979).
- Process for preparing benzotrifluoride and its derivatives. (1980). U.S.
- Drug Discovery Based on Fluorine-Containing Glycomimetics. (n.d.). MDPI.
- Fragment-to-Lead Medicinal Chemistry Publications in 2020. (2021). Journal of Medicinal Chemistry, 64(24), 17757-17777.
- Extracting medicinal chemistry intuition via preference machine learning. (n.d.).
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-(METHYLAMINO)BENZOTRIFLUORIDE | 14925-10-1 [chemicalbook.com]
- 4. CAS 14925-10-1 | 3831-3-X1 | MDL MFCD00052196 | 2-(Methylamino)benzotrifluoride | SynQuest Laboratories [synquestlabs.com]
- 5. 2-(METHYLAMINO)BENZOTRIFLUORIDE HYDROCHLORIDE CAS#: 845866-58-2 [m.chemicalbook.com]
- 6. 2-(Methylamino)benzotrifluoride hydrochloride - CAS:845866-58-2 - 江苏氩氪氙材料科技有限公司 [js-akx.com]
- 7. researchgate.net [researchgate.net]
- 8. Process for preparing benzotrifluoride and its derivatives - Patent 0004636 [data.epo.org]
- 9. US4242286A - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
- 10. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 11. Development of novel benzotriazines for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extracting medicinal chemistry intuition via preference machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 15. merckmillipore.com [merckmillipore.com]
